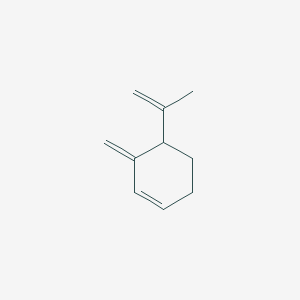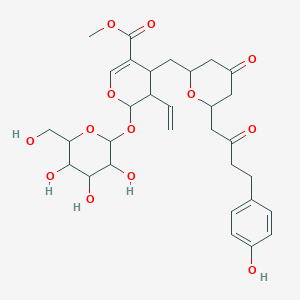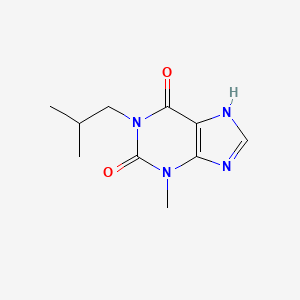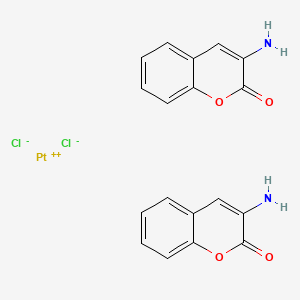![molecular formula C26H21NO2 B14450575 2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate CAS No. 73282-84-5](/img/structure/B14450575.png)
2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate is an organic compound that features a pyrene moiety linked to an ethyl ester group, which is further substituted with a methyl(phenyl)amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate typically involves the esterification of pyrene-1-carboxylic acid with 2-[Methyl(phenyl)amino]ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the pyrene moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate depends on its application. In biological systems, the compound may interact with cellular components through its pyrene moiety, which can intercalate into DNA or interact with proteins. The amino group can form hydrogen bonds or electrostatic interactions with biological targets, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate: Unique due to the combination of pyrene and aminoethyl ester functionalities.
Pyrene-1-carboxylic acid: Lacks the aminoethyl ester group, limiting its applications in certain fields.
2-[Methyl(phenyl)amino]ethanol: Lacks the pyrene moiety, reducing its potential as a fluorescent probe or electronic material.
Uniqueness
The uniqueness of this compound lies in its structural combination of a pyrene moiety with an aminoethyl ester group, providing a versatile platform for various applications in research and industry.
Eigenschaften
CAS-Nummer |
73282-84-5 |
|---|---|
Molekularformel |
C26H21NO2 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
2-(N-methylanilino)ethyl pyrene-1-carboxylate |
InChI |
InChI=1S/C26H21NO2/c1-27(21-8-3-2-4-9-21)16-17-29-26(28)23-15-13-20-11-10-18-6-5-7-19-12-14-22(23)25(20)24(18)19/h2-15H,16-17H2,1H3 |
InChI-Schlüssel |
DUUIWHQMZWTKJR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCOC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
![Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14450526.png)

![2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate](/img/structure/B14450535.png)



![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)
![Benzaldehyde, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B14450554.png)
![10,11-Dihydrophenanthro[2,1-d][1,2]oxazole](/img/structure/B14450562.png)
